
3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a carbonitrile group and a morpholinopyridinylmethylamino moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a carbonitrile source.
Introduction of the Morpholinopyridinylmethylamino Group: This step involves the nucleophilic substitution reaction where 6-chloropyridine-3-methanol reacts with morpholine to form 6-morpholinopyridin-3-ylmethanol. This intermediate is then coupled with the pyrazine ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to enhance efficiency.
化学反应分析
Types of Reactions
3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinopyridinylmethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
科学研究应用
Medicinal Chemistry Applications
1.1 Protein Kinase Inhibition
One of the primary applications of 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile is its role as a protein kinase C (PKC) inhibitor. PKC is involved in several cellular processes, including cell proliferation and differentiation, making it a target for cancer therapy. The compound has been shown to inhibit PKC-related pathways, which are associated with various cancers, thus highlighting its potential as an anti-cancer agent .
1.2 Tyrosine Kinase Inhibition
The compound also exhibits selective inhibition of Tyrosine Kinase 2 (TYK2) , which mediates cytokine signaling pathways critical for immune responses. Studies have demonstrated that derivatives of this compound can selectively inhibit TYK2 over other kinases, making it a candidate for treating autoimmune diseases and inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and selectivity. Variations in the chemical structure can significantly alter biological activity. For instance, modifications at the morpholine or pyrazine moieties have been shown to enhance potency against specific kinases while reducing off-target effects .
Modification | Effect on Activity | Reference |
---|---|---|
Morpholine substitution | Increased potency against TYK2 | |
Pyrazine modifications | Enhanced selectivity and metabolic stability |
Case Studies
3.1 Cancer Treatment
A notable case study involved the use of this compound in preclinical models of breast cancer. The compound demonstrated significant tumor growth inhibition in xenograft models, correlating with its ability to inhibit PKC activity .
3.2 Autoimmune Disease Models
In autoimmune disease models, compounds derived from this compound showed promise in reducing inflammatory markers and improving clinical scores in animal models of rheumatoid arthritis. This suggests a potential therapeutic application in managing autoimmune disorders through TYK2 inhibition .
作用机制
The mechanism of action of 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrazine ring structure and exhibit various biological activities, including antibacterial and antiviral properties.
Indole Derivatives: Indole derivatives are known for their diverse biological activities and are used in the treatment of various diseases.
Uniqueness
3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinopyridinylmethylamino moiety, in particular, differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
生物活性
3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, as well as the mechanisms underlying these effects.
Chemical Structure and Properties
The compound has the molecular formula C15H16N6O and a molecular weight of 296.334 g/mol. Its structure features a pyrazine ring substituted with a carbonitrile group and a morpholinopyridinylmethylamino moiety, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H16N6O |
Molecular Weight | 296.334 g/mol |
Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with biological targets at the molecular level. The compound is believed to exert its effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : It can modulate receptors associated with neurotransmitter systems, contributing to its potential neuropharmacological effects.
- Induction of Apoptosis : Studies suggest that it may induce programmed cell death in cancer cells, enhancing its anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazine compounds exhibit significant antimicrobial activity. In vitro testing has shown that this compound possesses notable efficacy against various pathogens:
Antimicrobial Efficacy Table
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Mycobacterium tuberculosis | 12.5 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Candida albicans | 50 µg/mL |
These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and others. The results indicate significant cytotoxic effects:
Anticancer Activity Table
Cancer Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
HepG2 | 0.56 ± 0.01 | Etoposide 30.16 ± 0.50 |
A549 | 6.6 ± 0.6 | 5-Fluorouracil 7.4 ± 0.5 |
CaSki | 7.5 ± 0.5 |
These results suggest that the compound exhibits stronger activity than established chemotherapeutics, indicating its potential as a therapeutic agent in oncology.
Case Studies and Research Findings
- Antimycobacterial Activity : A study highlighted the effectiveness of various pyrazine derivatives against Mycobacterium tuberculosis, with one derivative showing an MIC of 12.5 µg/mL, suggesting a promising avenue for tuberculosis treatment .
- Cytotoxicity Evaluation : In vitro cytotoxicity assays revealed that certain derivatives of pyrazine compounds induce apoptosis in cancer cell lines, providing insights into their mechanism of action .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has shown that modifications to the pyrazine ring significantly influence antimicrobial and anticancer activities, paving the way for further optimization .
属性
IUPAC Name |
3-[(6-morpholin-4-ylpyridin-3-yl)methylamino]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c16-9-13-15(18-4-3-17-13)20-11-12-1-2-14(19-10-12)21-5-7-22-8-6-21/h1-4,10H,5-8,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEXXPYARKTVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CNC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。